Olfactory Profile Differentiation: Roasty Odor Versus Cheese-Like Odor of Unsubstituted Analog
5,6,7,8-Tetrahydro-5-methylquinoxaline (compound 2a) exhibits a distinct 'roasty' odor, whereas its direct unsubstituted analog 5,6,7,8-tetrahydroquinoxaline (CAS 34413-35-9) is characterized by a 'cheese-like' odor [1][2]. This sensory divergence is attributable to the 5-methyl substituent, which modifies the overall odor quality within the tetrahydroquinoxaline class.
| Evidence Dimension | Odor quality |
|---|---|
| Target Compound Data | Roasty odor |
| Comparator Or Baseline | 5,6,7,8-Tetrahydroquinoxaline (CAS 34413-35-9): Cheese-like odor |
| Quantified Difference | Qualitative divergence in odor descriptors |
| Conditions | Organoleptic evaluation as reported in ACS Omega 2017 and PubChem |
Why This Matters
For flavor and fragrance procurement, the specific 'roasty' note of the 5-methyl derivative is non-interchangeable with the 'cheese-like' note of the unsubstituted parent, directly impacting product formulation and consumer sensory perception.
- [1] Imanishi, M.; Sonoda, M.; Miyazato, H.; Sugimoto, K.; Akagawa, M.; Tanimori, S. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega 2017, 2 (5), 1875–1885. View Source
- [2] PubChem. 5,6,7,8-Tetrahydroquinoxaline (CID 36822) – Physical Description. View Source
